molecular formula C31H27F6N3O2 B6295206 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) CAS No. 1943732-17-9

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)

Cat. No. B6295206
CAS RN: 1943732-17-9
M. Wt: 587.6 g/mol
InChI Key: SKVLUTYPDFYXIG-IGKIAQTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) is a useful research compound. Its molecular formula is C31H27F6N3O2 and its molecular weight is 587.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) is 587.20074608 g/mol and the complexity rating of the compound is 972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Investigation of Antineoplastic Agents

Research by Hossain et al. (2020) delves into the development of novel series of compounds with potent cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit selective toxicity towards tumors and can modulate multi-drug resistance, acting through mechanisms like apoptosis induction, reactive oxygen species generation, and mitochondrial function alteration. Such compounds also show promise in antimalarial and antimycobacterial activities, with favorable short-term toxicity profiles in animal models. This suggests that complex molecules similar to the query compound may find applications in developing new antineoplastic agents (Hossain et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

Squeo and Pasini (2020) review the use of BODIPY-based materials in OLEDs, highlighting the structural design and synthesis of these organic semiconductors for use in electronic devices. The advancements in creating 'metal-free' infrared emitters for OLEDs point to the potential of complex organic compounds, like the one , in electronics and photonics, offering a pathway for the design of new materials in this domain (Squeo & Pasini, 2020).

Role in Synthesis of Heterocycles

Gomaa and Ali (2020) discuss the chemistry of specific scaffolds as building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. This highlights the utility of complex organic molecules in the synthesis of new heterocycles, which are crucial in drug development and materials science. The versatility of these scaffolds in promoting mild reaction conditions for synthesizing diverse compounds suggests potential synthetic applications for the query compound (Gomaa & Ali, 2020).

Antioxidant Capacity and Kinetic Resolution in Synthesis

Pellissier (2011) provides an overview of catalytic non-enzymatic kinetic resolution, a method crucial in asymmetric organic synthesis for obtaining enantiopure compounds. This underscores the relevance of complex molecules in facilitating selective reactions, potentially including those involving our compound of interest, to improve efficiencies in synthetic organic chemistry (Pellissier, 2011).

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-1,2-diphenyl-2-piperidin-1-ylethyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F6N3O2/c32-30(33,34)21-16-22(31(35,36)37)18-23(17-21)38-25-26(29(42)28(25)41)39-24(19-10-4-1-5-11-19)27(20-12-6-2-7-13-20)40-14-8-3-9-15-40/h1-2,4-7,10-13,16-18,24,27,38-39H,3,8-9,14-15H2/t24-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVLUTYPDFYXIG-IGKIAQTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC4=C(C(=O)C4=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-1,2-diphenyl-2-(piperidin-1-yl)ethyl)amino)cyclobut-3-ene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.